Aloeresin D

Vue d'ensemble

Description

L’Aloéresine D est un composé de chromone glycosidique dérivé des espèces d’Aloe, en particulier de l’Aloe vera. C’est l’un des nombreux constituants bioactifs présents dans les plantes d’Aloe, connues pour leurs propriétés médicinales et thérapeutiques. L’Aloéresine D a suscité l’intérêt en raison de ses bienfaits potentiels pour la santé, notamment ses propriétés antioxydantes, anti-inflammatoires et antimicrobiennes .

Applications De Recherche Scientifique

L’Aloéresine D a un large éventail d’applications en recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse d’autres composés bioactifs.

Biologie : Étudié pour son rôle dans les processus cellulaires et ses effets sur diverses voies biologiques.

Médecine : Enquêté pour ses effets thérapeutiques potentiels, y compris ses propriétés anti-inflammatoires, antimicrobiennes et antioxydantes.

Industrie : Utilisé dans les industries cosmétique et pharmaceutique pour ses propriétés bénéfiques .

Mécanisme D'action

Le mécanisme d’action de l’Aloéresine D implique son interaction avec diverses cibles et voies moléculaires. Elle exerce ses effets en modulant l’activité des enzymes et des protéines impliquées dans le stress oxydatif, l’inflammation et la croissance microbienne. Par exemple, l’Aloéresine D inhibe l’activité de la β-sécrétase (BACE1), une enzyme impliquée dans la production de peptides bêta-amyloïdes, qui sont associés à la maladie d’Alzheimer . De plus, elle améliore l’activité du cytochrome C, un composant clé de la chaîne de transport des électrons mitochondriale, ce qui favorise la production d’énergie cellulaire et réduit le stress oxydatif .

Analyse Biochimique

Biochemical Properties

Aloeresin D interacts with various enzymes, proteins, and other biomolecules. It is part of the phenolic compounds found in Aloe species, which also include aloin A, aloin B, aloesin, and aloe-emodin

Cellular Effects

This compound influences various types of cells and cellular processes. While specific details on this compound are limited, Aloe species have been reported to have anti-inflammatory effects and support lipid and carbohydrate metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’Aloéresine D peut être synthétisée par divers procédés chimiques. Une méthode courante consiste à extraire les feuilles d’Aloe vera, suivies d’une purification par chromatographie en contre-courant à grande vitesse. Le procédé utilise généralement des solvants tels que le n-hexane, l’éther acétique, l’acétone et l’eau dans des rapports volumiques spécifiques .

Méthodes de production industrielle

La production industrielle de l’Aloéresine D implique une extraction à grande échelle des feuilles d’Aloe vera. Les feuilles sont traitées pour obtenir un extrait brut, qui est ensuite purifié à l’aide de techniques telles que la chromatographie liquide haute performance (CLHP). L’utilisation de solvants verts et des conditions d’extraction optimisées, telles que la température et la composition du solvant, améliorent le rendement et la pureté de l’Aloéresine D .

Analyse Des Réactions Chimiques

Types de réactions

L’Aloéresine D subit diverses réactions chimiques, notamment :

Oxydation : L’Aloéresine D peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier la structure de la chromone de l’Aloéresine D.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule d’Aloéresine D.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs. Les réactions sont généralement réalisées dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’Aloéresine D, qui peuvent avoir des activités biologiques améliorées ou modifiées. Par exemple, l’oxydation peut conduire à la formation de composés antioxydants plus puissants .

Comparaison Avec Des Composés Similaires

L’Aloéresine D est souvent comparée à d’autres composés similaires, tels que :

Aloésine : Un autre chromone glycosidique présent dans les espèces d’Aloe, connu pour ses propriétés éclaircissantes et anti-inflammatoires pour la peau.

Aloïne : Un anthraquinone glycosidique ayant des effets laxatifs.

Aloe-émodine : Une anthraquinone possédant de puissantes activités antimicrobiennes et anticancéreuses .

Unicité

L’Aloéresine D se distingue par sa combinaison unique de propriétés antioxydantes, anti-inflammatoires et antimicrobiennes. Sa capacité à inhiber la β-sécrétase et à améliorer l’activité du cytochrome C en fait un candidat prometteur pour des applications thérapeutiques, en particulier dans les maladies neurodégénératives .

Conclusion

L’Aloéresine D est un composé polyvalent et bioactif dérivé des espèces d’Aloe, avec un potentiel important dans diverses applications scientifiques et industrielles. Ses propriétés chimiques uniques et ses mécanismes d’action en font un sujet de recherche précieux dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie.

Propriétés

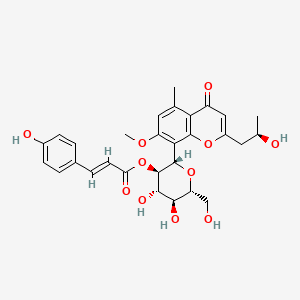

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,15,21,25-26,28-32,35-36H,11,13H2,1-3H3/b9-6+/t15-,21-,25-,26+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGNWRCWQLUXHX-ACWXGELRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the potential of aloeresin D as an antiviral agent?

A1: this compound, a natural product found in Aloe species, has been identified as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2 []. This protease is essential for viral replication, making it an attractive drug target. While this compound demonstrated an IC50 of 125.3 μM against Mpro in vitro, further research is needed to explore its potential for development into an antiviral therapy [].

Q2: How does this compound interact with the SARS-CoV-2 main protease (Mpro)?

A2: Molecular docking studies suggest that this compound binds to the catalytic active site of Mpro []. While the binding energy of this compound (-5.6 kcal/mol) is weaker compared to other identified inhibitors, understanding its binding mode could provide valuable insights for designing more potent Mpro inhibitors derived from this natural scaffold [].

Q3: What is known about the distribution of this compound in different Aloe species?

A4: this compound has been detected in various Aloe species, including Aloe vera, Aloe macrosiphon, and Aloe plicatilis [, , ]. The concentration of this compound can vary significantly depending on the species, geographical origin, and extraction methods used [, ]. This highlights the importance of standardized cultivation and extraction techniques for consistent this compound production.

Q4: What analytical techniques are commonly used to identify and quantify this compound?

A5: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD) and mass spectrometry (MS), is frequently employed for the identification and quantification of this compound in Aloe extracts [, ]. These techniques provide high sensitivity and selectivity for analyzing complex plant matrices. Furthermore, nuclear magnetic resonance (NMR) spectroscopy can be used for structural characterization and confirmation [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.